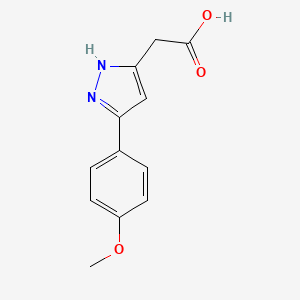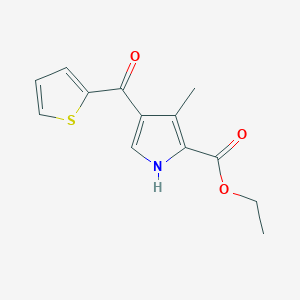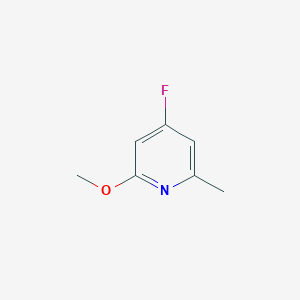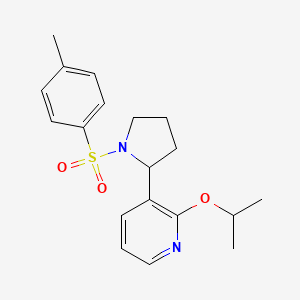
5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group and a pyrrolidin-1-yl ethyl group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Attachment of the Pyrrolidin-1-yl Ethyl Group: This step involves the nucleophilic substitution reaction where the triazole ring is reacted with a pyrrolidin-1-yl ethyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, offering advantages such as better control over reaction conditions and scalability .
化学反应分析
Types of Reactions
5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole compounds with various alkyl or aryl groups.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
相似化合物的比较
Similar Compounds
1H-1,2,4-Triazole: The parent compound of the triazole family.
3-(2-(Pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole: Lacks the tert-butyl group.
5-(tert-Butyl)-1H-1,2,4-triazole: Lacks the pyrrolidin-1-yl ethyl group.
Uniqueness
5-(tert-Butyl)-3-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,4-triazole is unique due to the presence of both the tert-butyl and pyrrolidin-1-yl ethyl groups, which confer specific chemical properties and potential biological activities that are not observed in the similar compounds listed above.
属性
分子式 |
C12H22N4 |
|---|---|
分子量 |
222.33 g/mol |
IUPAC 名称 |
3-tert-butyl-5-(2-pyrrolidin-1-ylethyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C12H22N4/c1-12(2,3)11-13-10(14-15-11)6-9-16-7-4-5-8-16/h4-9H2,1-3H3,(H,13,14,15) |
InChI 键 |
YVVMTSWDRDGYSQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NNC(=N1)CCN2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11811092.png)



![tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11811127.png)





![5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11811150.png)



